3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride
Overview
Description
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride typically involves the reaction of 3-hydroxypyridine with benzyl chloride to form 3-(benzyloxy)pyridine. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Benzyloxy group oxidized to aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine hydrochloride: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)pyridine hydrochloride:
4-(Benzyloxy)-3-(chloromethyl)pyridine hydrochloride: Positional isomer with different reactivity and properties.
Uniqueness
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(chloromethyl)-5-phenylmethoxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11;/h1-6,8-9H,7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRPIISXAQTCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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